molecular formula C16H19ClN4 B15120149 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

Cat. No.: B15120149
M. Wt: 302.80 g/mol
InChI Key: UHSZXXXAEADWGJ-UHFFFAOYSA-N
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Description

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorophenylmethyl group and a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 3-chlorophenylmethyl group.

    Coupling with Pyrimidine: The functionalized piperazine is then coupled with 4-methylpyrimidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the reactions using batch processing techniques .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to fully saturated derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets in the body:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 3-chlorophenylmethyl group and the 4-methylpyrimidine ring can influence its binding affinity to molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine

InChI

InChI=1S/C16H19ClN4/c1-13-5-6-18-16(19-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3

InChI Key

UHSZXXXAEADWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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